Here are some specific applications of Biotin-PEG7-Azide in scientific research:
Biotin-PEG7-Azide is a synthetic compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an azide functional group. The molecular formula for Biotin-PEG7-Azide is and it has a molecular weight of approximately 620.8 g/mol. This compound is particularly notable for its application in click chemistry, where the azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with alkyne-containing molecules .
The inclusion of the PEG spacer enhances the solubility of Biotin-PEG7-Azide in aqueous environments and reduces steric hindrance, which is beneficial for binding interactions with avidin or streptavidin proteins. This characteristic makes it a valuable tool in various bioconjugation applications .
Biotin-PEG7-Azide exhibits significant biological activity primarily through its role as a PROTAC (Proteolysis Targeting Chimera) linker. It facilitates the selective degradation of target proteins via the ubiquitin-proteasome system, which is crucial for regulating protein levels within cells . The compound's ability to enhance solubility and reduce steric hindrance further supports its effectiveness in various biochemical assays and therapeutic applications.
The synthesis of Biotin-PEG7-Azide typically involves several key steps:
Biotin-PEG7-Azide has diverse applications in biochemical research and drug development:
Interaction studies involving Biotin-PEG7-Azide often focus on its binding affinity to avidin or streptavidin proteins. These studies reveal that the hydrophilic PEG spacer significantly enhances binding efficiency while minimizing steric hindrance during interactions. Additionally, the compound's reactivity with alkyne-containing partners provides insights into its potential applications in drug delivery systems and biomolecular labeling techniques .
Several compounds are structurally similar to Biotin-PEG7-Azide, each offering unique features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Biotin Azide | Contains an azide group; reacts via CuAAC | Used for selective labeling in various assays |
Biotin-PEG4-Carboxamide | Shorter PEG chain than Biotin-PEG7-Azide | Offers different solubility characteristics |
Azidohexanyl-Biotin | Similar azide functionality; shorter linker length | May provide different kinetics in reactions |
Biotin-PEG2-Alkene | Contains alkene instead of azide | Useful for different types of click reactions |
Biotin-PEG7-Azide stands out due to its longer PEG chain, which enhances solubility and reduces steric hindrance more effectively than shorter PEG derivatives. Its ability to engage in both copper-catalyzed and copper-free click chemistry further distinguishes it from other similar compounds .
Biotin-PEG7-Azide is a bifunctional molecule consisting of a biotin moiety connected to an azide group through a heptaethylene glycol (PEG7) spacer [1] [2]. The molecular formula of this compound is C26H48N6O9S, which accurately represents its atomic composition [3]. The structure features three distinct functional components that define its chemical behavior and applications [2].
The biotin portion of the molecule contains a bicyclic structure comprising a tetrahydrothiophene ring fused with an imidazolidinone ring, which is characteristic of biotin derivatives [1] [7]. This biotin moiety is connected to a valeric acid chain that forms an amide bond with the PEG linker [3]. The PEG7 spacer consists of seven repeating ethylene glycol units (-CH2CH2O-), creating a flexible, hydrophilic chain that extends the distance between the biotin and azide functional groups [2] [4].
The terminal azide group (-N3) is positioned at the opposite end of the PEG chain from the biotin moiety [7]. This azide functionality enables the molecule to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions and strain-promoted azide-alkyne cycloadditions [11].
The IUPAC name of Biotin-PEG7-Azide is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide [3] [13]. The compound possesses three chiral centers, all with defined stereochemistry that is critical for its biological recognition properties [3].
Structural Component | Description |
---|---|
Molecular Formula | C26H48N6O9S |
Biotin Moiety | Bicyclic structure (tetrahydrothiophene fused with imidazolidinone) |
PEG7 Spacer | Seven repeating ethylene glycol units (-CH2CH2O-) |
Terminal Group | Azide (-N3) |
Chiral Centers | Three (3aS,4S,6aR) |
The structural integrity of Biotin-PEG7-Azide is maintained by stable covalent bonds throughout the molecule, with the amide linkage between the biotin and PEG components providing robustness to the overall structure [2] [7].
Biotin-PEG7-Azide has a molecular weight of 620.8 g/mol, which is consistent across multiple analytical determinations [1] [2]. The compound typically appears as a white to off-white solid powder at room temperature, reflecting its crystalline nature [3] [7]. The relative density of Biotin-PEG7-Azide has been determined to be approximately 1.31 g/cm³, indicating its mass-to-volume relationship in solid form [7].
The physical state of Biotin-PEG7-Azide is influenced by its molecular structure, particularly the presence of the PEG chain which contributes to its physical properties [4]. The PEG component introduces flexibility to the molecule, which affects its melting behavior and crystallinity [2]. While specific melting point data for Biotin-PEG7-Azide is limited in the literature, PEGylated compounds typically exhibit lower melting points compared to their non-PEGylated counterparts due to the disruption of crystal packing by the flexible PEG chains [4] [7].
The compound's physical stability is generally good under standard laboratory conditions, though it is sensitive to prolonged exposure to elevated temperatures and should be protected from extreme conditions to maintain its structural integrity [7] [11]. The presence of the azide group introduces some considerations regarding physical handling, as azides can be sensitive to certain conditions, though Biotin-PEG7-Azide is generally stable when properly stored [11].
Physical Property | Value |
---|---|
Molecular Weight | 620.8 g/mol |
Physical Appearance | White to off-white solid powder |
Relative Density | 1.31 g/cm³ |
State at Room Temperature | Solid |
The physical properties of Biotin-PEG7-Azide make it suitable for various applications in bioconjugation chemistry, where its defined molecular weight and solid-state characteristics allow for precise handling and reaction control [2] [7].
Spectroscopic techniques provide essential information about the structural features and purity of Biotin-PEG7-Azide [8]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing this compound, offering detailed insights into its molecular structure [8] [12].
In proton NMR (¹H-NMR) analysis, Biotin-PEG7-Azide exhibits characteristic signals that correspond to its various structural components [8]. The biotin moiety typically shows distinctive signals for the tetrahydrothiophene and imidazolidinone rings, with the ureido protons appearing as two singlets in the range of 6.3-6.4 ppm [8] [12]. The methylene protons of the PEG chain produce signals in the range of 3.5-3.7 ppm, often appearing as a complex multiplet due to the repeating ethylene glycol units [8]. The terminal azide-adjacent methylene groups show signals that are slightly downfield from the other PEG protons due to the electron-withdrawing effect of the azide group [8] [12].
Carbon-13 NMR (¹³C-NMR) spectroscopy of Biotin-PEG7-Azide reveals carbonyl carbon signals from the biotin moiety and the amide linkage, typically appearing above 170 ppm [8]. The PEG chain carbons produce signals in the range of 68-72 ppm, while the carbons adjacent to the azide group show distinctive shifts due to the electronic influence of the azide functionality [8] [12].
Infrared (IR) spectroscopy provides complementary structural information, with Biotin-PEG7-Azide showing characteristic absorption bands [10]. The azide group exhibits a strong, distinctive absorption band around 2100 cm⁻¹, which is a key diagnostic feature for confirming the presence of this functional group [10]. The amide bonds show characteristic C=O stretching bands around 1650-1700 cm⁻¹, while the ether linkages in the PEG chain produce strong bands in the 1100-1150 cm⁻¹ region [10] [12].
Mass spectrometry is essential for confirming the molecular weight and purity of Biotin-PEG7-Azide [1]. High-resolution mass spectrometry (HRMS) typically shows the molecular ion peak at m/z 621.33 [M+H]⁺, corresponding to the protonated molecule, with additional peaks for sodium adducts [M+Na]⁺ at m/z 643.31 [1] [8].
Spectroscopic Method | Key Features |
---|---|
¹H-NMR | Biotin ureido protons (6.3-6.4 ppm), PEG chain (3.5-3.7 ppm) |
¹³C-NMR | Carbonyl carbons (>170 ppm), PEG chain carbons (68-72 ppm) |
IR Spectroscopy | Azide band (~2100 cm⁻¹), Amide C=O (~1650-1700 cm⁻¹), Ether C-O (~1100-1150 cm⁻¹) |
Mass Spectrometry | [M+H]⁺ at m/z 621.33, [M+Na]⁺ at m/z 643.31 |
UV-Visible spectroscopy of Biotin-PEG7-Azide shows limited absorption in the UV region, primarily due to the amide bonds and the azide group, as the molecule lacks strong chromophores [10]. This spectroscopic profile is consistent with the structural features of the compound and provides valuable data for confirming its identity and purity [8] [10].
Biotin-PEG7-Azide exhibits a distinctive solubility profile that is largely influenced by the presence of the hydrophilic polyethylene glycol (PEG) chain in its structure [2] [4]. This PEG component significantly enhances the compound's solubility in aqueous media compared to non-PEGylated biotin derivatives, making it particularly valuable for applications in biological systems [2] [7].
In aqueous solutions, Biotin-PEG7-Azide demonstrates good solubility, with reported values reaching approximately 10 mg/mL in phosphate-buffered saline (PBS) at physiological pH [5] [17]. The PEG7 chain forms favorable hydrogen bonding interactions with water molecules, which facilitates the dissolution process despite the presence of the relatively hydrophobic biotin moiety [2] [4]. This enhanced aqueous solubility is a key advantage of the compound, allowing it to be used in various bioconjugation reactions under physiological conditions [2].
The compound also exhibits excellent solubility in polar organic solvents, with particularly high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where concentrations of up to 100 mg/mL can be achieved [6] [11]. Moderate solubility is observed in alcohols such as methanol and ethanol, while the compound shows limited solubility in less polar solvents like toluene and is essentially insoluble in non-polar solvents such as diethyl ether and hexane [4] [18].
Solvent | Approximate Solubility |
---|---|
Water | 10 mg/mL |
PBS (pH 7.2) | 10 mg/mL |
DMSO | 100 mg/mL |
DMF | 100 mg/mL |
Methanol | Moderate |
Chloroform | Soluble |
Methylene Chloride | Soluble |
Toluene | Limited |
Diethyl Ether | Insoluble |
In aqueous environments, Biotin-PEG7-Azide behaves as a non-ionic compound, with the PEG chain adopting an extended conformation that maximizes interactions with water molecules [4] [18]. This extended conformation helps to minimize steric hindrance during bioconjugation reactions and enhances the accessibility of both the biotin and azide functional groups [2] [4].
The aqueous behavior of Biotin-PEG7-Azide is also characterized by its stability in solution, with minimal aggregation observed even at relatively high concentrations [9]. This is in contrast to many non-PEGylated azide compounds, which may exhibit aggregation tendencies in aqueous media [9]. The reduced aggregation is attributed to the PEG chain's ability to form a hydration shell that prevents intermolecular associations [4] [9].